molecular formula C13H8ClFN2 B1628589 8-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine CAS No. 481049-31-4

8-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B1628589
CAS No.: 481049-31-4
M. Wt: 246.67 g/mol
InChI Key: PGCCRJVQXFSFNG-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A facile solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized through various chemical reactions. The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .

Scientific Research Applications

Fluorescence and Sensing Applications

Imidazo[1,5-a]pyridinium ions, related to the structure of interest, have been identified as highly emissive and water-soluble fluorophores. These compounds have shown significant changes in their emission properties due to synthetic modifications, making them valuable for fluorescence switching and pH-sensing applications with dual emission pathways (Hutt et al., 2012). Additionally, imidazo[1,5-a]pyridine-based fluorophores have been synthesized for use as fluorescent probes in liposome models, indicating their suitability as cell membrane probes for studying membrane dynamics, hydration, and fluidity (Renno et al., 2022).

Structural and Inhibitory Studies

A study on the crystal correlation of heterocyclic imidazo[1,2-a]pyridine analogues highlighted their anticholinesterase potential, suggesting their usefulness in treating heart and circulatory failures. Specific derivatives were identified as potent AChE and BChE inhibitors, with potential pharmaceutical applications (Kwong et al., 2019).

Photophysical Investigation

The fluorescent properties of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives were evaluated, with compounds displaying significant fluorescence emission in various solvents and pH conditions. This indicates their potential as biomarkers and photochemical sensors (Velázquez-Olvera et al., 2012).

Synthesis and Radiochemistry

The synthesis and evaluation of fluorinated imidazo[1,2-a]pyridine analogues for imaging β-amyloid plaques in Alzheimer’s disease have been explored, demonstrating the potential of these compounds in developing radioligands for amyloid plaque imaging (Zeng et al., 2006).

Bioisosteric Replacement Studies

8-Fluoroimidazo[1,2-a]pyridine has been examined as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in ligands for the GABA A receptor, showcasing its utility in developing receptor modulators (Humphries et al., 2006).

Biochemical Analysis

Biochemical Properties

The nature of these interactions can vary depending on the specific structure of the imidazo[1,2-a]pyridine derivative .

Cellular Effects

Imidazo[1,2-a]pyridines have been reported to exhibit diverse bioactivity, including antiviral, antibacterial, anticancer, and antifungal properties . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Imidazo[1,2-a]pyridines can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects on cellular function of imidazo[1,2-a]pyridines can be studied in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of imidazo[1,2-a]pyridines can vary with different dosages, and they may exhibit threshold effects or toxic or adverse effects at high doses .

Metabolic Pathways

Imidazo[1,2-a]pyridines can interact with various enzymes or cofactors and may affect metabolic flux or metabolite levels .

Transport and Distribution

Imidazo[1,2-a]pyridines can interact with various transporters or binding proteins, which may affect their localization or accumulation .

Subcellular Localization

Imidazo[1,2-a]pyridines may be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .

Properties

IUPAC Name

8-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFN2/c14-11-2-1-7-17-8-12(16-13(11)17)9-3-5-10(15)6-4-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCCRJVQXFSFNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)Cl)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591855
Record name 8-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

481049-31-4
Record name 8-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-amino-3-chloropyridine (6.51 g, 51 mmol) and 2-bromo-4′-fluoroacetophenone (13.0 g, 60 mmol) in ethanol (100 mL) was added sodium bicarbonate (4.91 g, 60 mmol) and the reaction mixture was heated at reflux for 6 hours. The resulting mixture was concentrated to a solid in vacuo. This residue was dissolved in ethyl acetate and the organic phase was washed with water and an aqueous sodium chloride solution. The organic phase was dried (magnesium sulfate), filtered through a silica gel pad and concentrated to give a solid. This solid was recrystallized from acetonitrile, to give 10.1 g (80%) 8-chloro-2-(4-fluorophenyl)imidazo[1,2-α]pyridine as a solid. 1H NMR (CDCl3): δ 8.06 (d, 1H), 7.96 (q, 2H), 7.86 (s, 1H), 7.25 (d, 1H), 7.13 (t, 2H), 6.73 (t, 1H); 19F NMR (CDCl3) δ −114.0; MS m/z 247 (M+1).
Quantity
6.51 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
4.91 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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